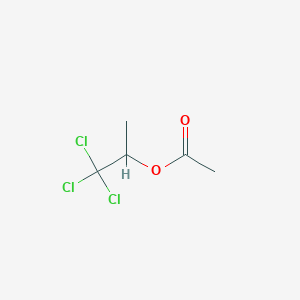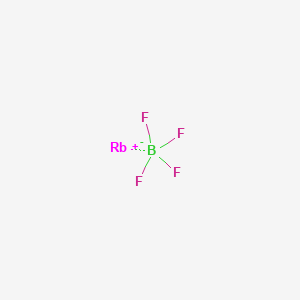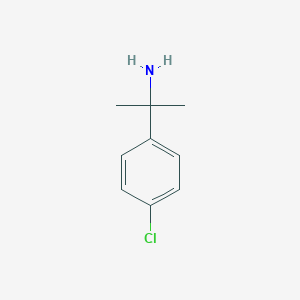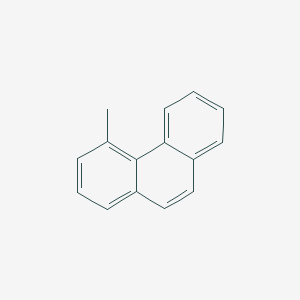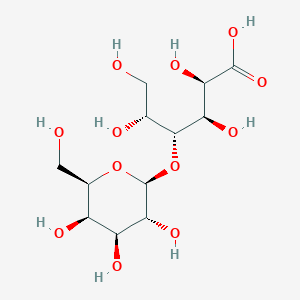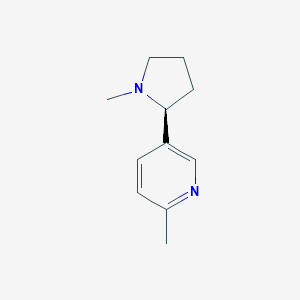
Nicotine, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotine, 6-methyl-, is a chemical compound that belongs to the class of alkaloids. It is a naturally occurring substance found in tobacco leaves, and its use is associated with smoking addiction. Nicotine, 6-methyl-, is a chiral molecule with two enantiomers, (R)-nicotine and (S)-nicotine.
Mecanismo De Acción
Nicotine, 6-methyl-, binds to nicotinic acetylcholine receptors (nAChRs) in the brain, which leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This release of neurotransmitters leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine.
Efectos Bioquímicos Y Fisiológicos
Nicotine, 6-methyl-, has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose and fatty acids into the bloodstream, which leads to an increase in energy. Additionally, nicotine, 6-methyl-, has been shown to have cognitive-enhancing effects, including improvements in attention, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nicotine, 6-methyl-, has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has well-established effects on the central nervous system, which makes it a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking. However, one limitation is that it is difficult to control the dosage of nicotine, 6-methyl-, in animal studies, which can lead to variability in the results.
Direcciones Futuras
Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing new drugs that target the nicotinic acetylcholine receptors, which could lead to the development of more effective treatments for addiction and withdrawal. Finally, future research could investigate the long-term effects of nicotine, 6-methyl-, on cognitive function and brain development.
Conclusion:
In conclusion, nicotine, 6-methyl-, is a chemical compound found in tobacco leaves that has been extensively studied for its effects on the central nervous system. It has well-established effects on the release of neurotransmitters, which leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine. Nicotine, 6-methyl-, is a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking, as well as for studying the effects of nicotine on cognitive function, memory, and attention. Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses and developing new drugs that target the nicotinic acetylcholine receptors.
Aplicaciones Científicas De Investigación
Nicotine, 6-methyl-, has been extensively studied for its effects on the central nervous system. It is used in research to investigate the mechanisms of addiction and withdrawal associated with smoking. Nicotine, 6-methyl-, is also used in studies to examine the effects of nicotine on cognitive function, memory, and attention. Additionally, it is used in research to investigate the potential therapeutic uses of nicotine in the treatment of various neurological disorders.
Propiedades
Número CAS |
13270-56-9 |
|---|---|
Nombre del producto |
Nicotine, 6-methyl- |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3/t11-/m0/s1 |
Clave InChI |
SWNIAVIKMKSDBJ-NSHDSACASA-N |
SMILES isomérico |
CC1=NC=C(C=C1)[C@@H]2CCCN2C |
SMILES |
CC1=NC=C(C=C1)C2CCCN2C |
SMILES canónico |
CC1=NC=C(C=C1)C2CCCN2C |
Otros números CAS |
13270-56-9 |
Sinónimos |
6-Methylnicotine; (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; _x000B_(S)-6-Methylnicotine; 6-Methylnicotine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


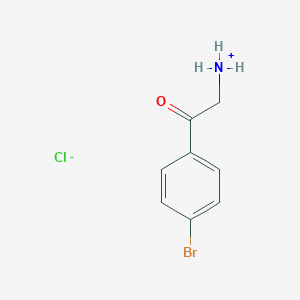
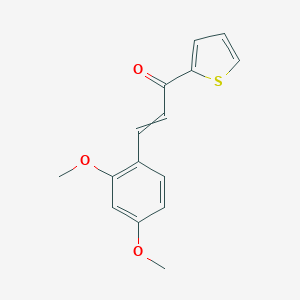
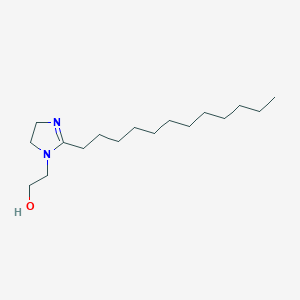
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
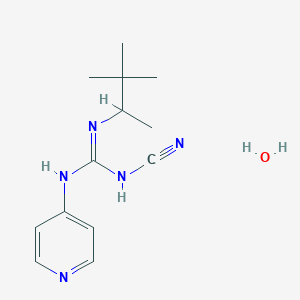
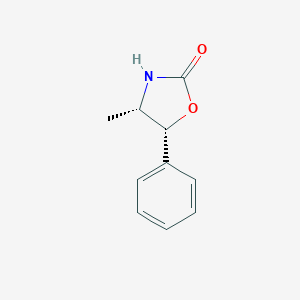
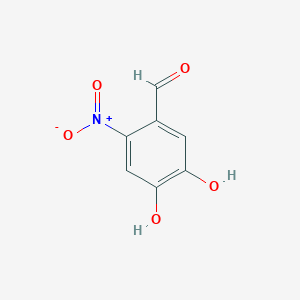
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
